Diacetural
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13988-20-0 |
|---|---|
Molecular Formula |
C9H7ClN2O2 |
Molecular Weight |
210.62 g/mol |
IUPAC Name |
N-(5-chloro-1,3-benzoxazol-2-yl)acetamide |
InChI |
InChI=1S/C9H7ClN2O2/c1-5(13)11-9-12-7-4-6(10)2-3-8(7)14-9/h2-4H,1H3,(H,11,12,13) |
InChI Key |
KJWKUGSOUVKQOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(O1)C=CC(=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for N 5 Chloro 1,3 Benzoxazol 2 Yl Acetamide Diacetural
Classical Approaches to Benzoxazole (B165842) Ring Formation and Functionalization for Diacetural
Classical synthetic routes to benzoxazoles typically involve the cyclization of 2-aminophenol (B121084) derivatives. For this compound, this necessitates the presence of a chlorine substituent on the aminophenol precursor or the introduction of chlorine onto the pre-formed benzoxazole ring. The acetamide (B32628) group is usually installed through an amidation reaction at the C2 position.
Cyclocondensation Reactions in this compound Synthesis
The formation of the benzoxazole ring system is a key step in the synthesis of this compound. A common classical approach involves the cyclocondensation of a substituted 2-aminophenol with a suitable one-carbon donor. For the synthesis of 5-chloro-2-aminobenzoxazole, a precursor to this compound, 4-chloro-2-aminophenol can be reacted with reagents like urea (B33335) or cyanogen (B1215507) bromide.
Cyclocondensation of 2-aminophenols with urea is a known method for synthesizing 2-aminobenzoxazoles, typically requiring heating at elevated temperatures. researchgate.netasianpubs.org Another reported method for synthesizing 2-aminobenzoxazoles involves the reaction of 2-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide in the presence of a Lewis acid catalyst like BF₃·Et₂O, yielding the product in moderate yields (45-60%). rsc.orgacs.org Highly toxic reagents like cyanogen bromide have also been historically used for the cyclization of 2-aminophenols to 2-aminobenzoxazoles, although their use is less favored now due to safety concerns. acs.org
The cyclization of 2-aminophenols with carboxylic acids or their derivatives under strongly acidic conditions is also a traditional method for preparing 2-substituted benzoxazoles. mdpi.com
Halogenation Strategies for Chlorinated Benzoxazole Precursors to this compound
Introducing the chlorine atom at the 5-position is crucial for this compound synthesis. This can be achieved either by starting with a chlorinated 2-aminophenol precursor or by performing a halogenation reaction on a pre-formed benzoxazole ring.
One approach involves the use of 4-chloro-2-aminophenol as a starting material, which already contains the necessary chlorine substituent for the 5-position of the resulting benzoxazole. derpharmachemica.com Alternatively, chlorination can be performed on a benzoxazole intermediate. While direct halogenation of the benzoxazole ring can occur, achieving regioselectivity specifically at the 5-position can be challenging and often depends on the reaction conditions and the presence of other substituents. Some studies mention the synthesis of chlorinated benzoxazole derivatives through reactions involving 2-amino-4-chlorophenol (B47367) and urea. evitachem.com
Advanced and Sustainable Chemistry Techniques for this compound Production
Modern synthetic chemistry aims for more efficient, selective, and environmentally friendly methods. Several advanced techniques, including catalytic reactions, microwave assistance, and flow chemistry, have been applied to the synthesis of benzoxazole derivatives, offering potential routes for this compound production.
Catalytic Reactions in Amide Bond Formation of this compound
The final step in forming this compound involves the creation of the amide bond between the 2-amino group of 5-chloro-2-aminobenzoxazole and acetic acid or an activated acetic acid derivative. Catalytic methods can enhance the efficiency and selectivity of this amidation.
Palladium-catalyzed reactions have been explored for the synthesis of 2-aminobenzoxazoles from 2-aminophenols and isocyanides under aerobic oxidation conditions. acs.org While this method focuses on forming the 2-amino group, catalytic approaches are also relevant for the subsequent acylation. Metal-free oxidative amination of benzoxazoles using catalysts like ionic liquids has been reported, providing 2-aminobenzoxazoles in good to excellent yields. mdpi.com Although these examples focus on the formation of the 2-amino group or its substitution with other amines, similar catalytic principles can be applied to the acylation of the 2-amino group with acetic acid derivatives to form the acetamide linkage in this compound.
Microwave-Assisted and Flow Chemistry Synthesis of this compound
Microwave irradiation and flow chemistry are techniques that can significantly reduce reaction times, improve yields, and enhance reaction control, contributing to more sustainable synthesis.
Microwave-assisted reactions have been successfully applied to the synthesis of 2-aminobenzoxazoles. For instance, a microwave-enhanced on-water amination of 2-mercaptobenzoxazoles with amines has been reported to produce 2-aminobenzoxazoles in moderate to high yields under catalyst-free conditions within short reaction times (1 hour at 100-150 °C). researchgate.netacs.orgchula.ac.thnih.gov This suggests that microwave technology could be beneficial for the cyclization or amidation steps in this compound synthesis.
Flow chemistry offers advantages in terms of temperature control, mixing, and safety, particularly for reactions involving unstable intermediates. Multistep flow processes have been developed for the synthesis of highly functionalized benzoxazoles, demonstrating improved efficiency and scalability compared to batch processes. cam.ac.ukacs.orgrsc.orgnih.gov These methods often involve the in-line generation and reaction of intermediates, minimizing byproduct formation. cam.ac.ukacs.org The application of flow chemistry to the synthesis of the benzoxazole core or the subsequent functionalization steps could provide a more robust and scalable route to this compound.
Chemo- and Regioselective Considerations in this compound Synthesis
Achieving high chemo- and regioselectivity is paramount in the synthesis of complex molecules like this compound. This involves ensuring that reactions occur at the desired functional groups and specific positions on the molecule.
In the synthesis of 5-chloro-2-aminobenzoxazole, regioselectivity is critical to ensure the chlorine atom is at the 5-position and the amino group is at the 2-position. The choice of starting materials, such as using 4-chloro-2-aminophenol for cyclocondensation, directly addresses the regioselectivity of the chlorine substituent. derpharmachemica.com When introducing the acetamide group, chemoselectivity is important to ensure the acylation occurs at the amino group rather than other potential reactive sites on the molecule.
Controlling regioselectivity in benzoxazole synthesis can be influenced by the reaction conditions, catalysts, and the electronic properties of the substituents on the starting materials. For example, studies on the synthesis of substituted 2-aminobenzoxazoles have investigated the influence of substituents on regioselectivity. mdpi.comresearchgate.net In flow chemistry, precise control over reaction parameters like temperature and residence time can also contribute to improved selectivity. cam.ac.ukacs.org
The synthesis of this compound requires careful consideration of these factors throughout the synthetic route, from the formation of the benzoxazole ring with the correct chlorination pattern to the selective installation of the acetamide group.
Yield Optimization and Scalability Studies for this compound Production
Purification and Isolation Protocols for Research-Grade this compound
Detailed purification and isolation protocols specifically for obtaining research-grade this compound were not explicitly described in the reviewed literature. Standard techniques for purifying organic compounds, such as recrystallization, column chromatography, and extraction, are typically employed to isolate and purify synthetic products to research-grade purity. The specific method chosen would depend on the physical and chemical properties of this compound and impurities present after synthesis.
Chemical Reactivity and Reaction Mechanisms of N 5 Chloro 1,3 Benzoxazol 2 Yl Acetamide Diacetural
Electrophilic and Nucleophilic Substitution Reactions on the Benzoxazole (B165842) Core of Diacetural
The benzoxazole core of this compound exhibits reactivity towards both electrophilic and nucleophilic substitution, although the nature of the heteroaromatic system and the existing substituents influence the preferred reaction pathways.
Aromatic Substitution Patterns and Mechanisms on this compound
Benzoxazole, as a fused heterocyclic system, can undergo aromatic substitution reactions. The presence of heteroatoms (nitrogen and oxygen) and the chlorine substituent affects the electron density distribution across the aromatic rings, influencing the regioselectivity of electrophilic and nucleophilic attack. Generally, electron-donating groups activate aromatic rings towards electrophilic substitution and direct incoming electrophiles to ortho and para positions, while electron-withdrawing groups deactivate the ring and direct substitution to the meta position. cureffi.orglibretexts.org Halogens, like chlorine in this compound, are typically deactivating but ortho, para-directing in electrophilic aromatic substitution due to a balance of inductive withdrawal and resonance donation effects. libretexts.org The nitrogen atom in the benzoxazole ring is likely to influence the electron density, potentially activating certain positions towards electrophilic attack or deactivating others.
Nucleophilic aromatic substitution typically occurs on electron-deficient aromatic systems, often facilitated by strong electron-withdrawing groups or good leaving groups. pdx.edu The benzoxazole core, with its heteroatoms, can be susceptible to nucleophilic attack, particularly at positions adjacent to the heteroatoms or bearing good leaving groups.
Reactivity of the Amide Linkage in this compound
The acetamide (B32628) group in this compound contains a typical amide linkage. Amides are known for their relative stability but can undergo reactions such as hydrolysis, aminolysis, and reactions involving the carbonyl carbon or the nitrogen atom. The reactivity of the amide carbonyl can be enhanced under acidic or basic conditions, making it susceptible to nucleophilic attack. The nitrogen atom of the amide can act as a nucleophile or undergo deprotonation under basic conditions.
Ring-Opening and Ring-Closure Transformations Involving this compound
The benzoxazole ring system in this compound can potentially undergo ring-opening reactions under certain conditions, particularly in the presence of strong acids or bases, or nucleophiles. These reactions often involve the cleavage of the carbon-oxygen or carbon-nitrogen bonds within the heterocyclic ring. Conversely, appropriately substituted open-chain precursors can undergo ring-closure reactions to form the benzoxazole core, a common strategy in the synthesis of benzoxazole derivatives. mdpi.com While specific data for this compound's ring-opening/closure was not found, the general reactivity of benzoxazoles suggests these transformations are possible depending on the reaction conditions.
Hydrolysis and Solvolysis Mechanisms of this compound in Diverse Media
Hydrolysis, a specific type of solvolysis where the solvent is water, is a significant reaction for compounds containing amide or heterocyclic linkages. wikipedia.orglibretexts.org The amide group in this compound is susceptible to hydrolysis, leading to the cleavage of the amide bond and formation of a carboxylic acid and an amine (or their protonated/deprotonated forms depending on the pH). libretexts.orgyoutube.com This reaction can be catalyzed by both acids and bases. libretexts.orgyoutube.comyoutube.com
Under acidic conditions, the amide carbonyl oxygen can be protonated, increasing the electrophilicity of the carbonyl carbon, which is then attacked by water. youtube.comyoutube.com Subsequent proton transfers and the departure of the amine leaving group lead to the carboxylic acid. Under basic conditions, hydroxide (B78521) acts as a nucleophile, attacking the carbonyl carbon. amelica.org The tetrahedral intermediate then collapses, expelling the amide nitrogen as a leaving group.
The benzoxazole ring itself may also be susceptible to hydrolysis or solvolysis, potentially leading to ring-opened products. Solvolysis reactions, where a solvent molecule acts as the nucleophile, can occur with various solvents like alcohols (alcoholysis) or ammonia (B1221849) (ammonolysis). wikipedia.org The mechanism of solvolysis often involves the formation of a carbocation intermediate, particularly in SN1-type reactions, which is then attacked by the solvent. youtube.comyoutube.comlibretexts.org
Redox Chemistry of this compound
Advanced Spectroscopic and Structural Elucidation of N 5 Chloro 1,3 Benzoxazol 2 Yl Acetamide Diacetural
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Diacetural Isomers and Conformations
High-resolution NMR spectroscopy is a fundamental tool for determining the structure and understanding the conformational preferences of organic molecules like this compound. By analyzing the chemical shifts, coupling constants, and signal intensities in 1D (¹H and ¹³C) and 2D NMR spectra, the connectivity and spatial arrangement of atoms within the molecule can be established.
Solid-State NMR Applications to this compound Polymorphs
Solid-state NMR spectroscopy can provide insights into the structural and dynamic properties of solid materials, including different crystalline forms (polymorphs) of a compound. While no specific studies on solid-state NMR of this compound polymorphs were found in the search results, solid-state NMR, particularly ¹³C CPMAS NMR, is a technique used to characterize the different crystalline forms of organic molecules by revealing differences in their local molecular environments and packing arrangements googleapis.com. The absence of specific data suggests that detailed polymorphic studies using solid-state NMR for this compound may not be widely published or readily available in the indexed literature.
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis in this compound
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups present in a molecule and their vibrational modes.
FTIR (Fourier-Transform Infrared) Spectroscopy : FTIR measures the absorption of infrared radiation by the molecule, which causes specific bonds and functional groups to vibrate at characteristic frequencies. FTIR is particularly sensitive to functional groups with strong bond dipoles, such as C=O, N-H, and C-Cl bonds, all of which are present in this compound mdpi.comtriprinceton.org. An FTIR spectrum of this compound would show characteristic absorption bands corresponding to the amide carbonyl stretch, N-H stretch, C-H stretches (aromatic and methyl), and C-Cl stretch, among others derpharmachemica.com. These bands serve as a fingerprint for the molecule and can confirm the presence of the expected functional groups.
Raman Spectroscopy : Raman spectroscopy measures the inelastic scattering of light by the molecule, which also provides information about its vibrational modes. Raman is often more sensitive to functional groups with polarizable electron clouds and symmetric vibrations, such as C-C stretches and aromatic ring vibrations mdpi.comtriprinceton.org. Combining FTIR and Raman data provides a more complete picture of the molecular vibrations and aids in a more confident assignment of functional groups and structural features mdpi.comthermofisher.com.
Studies on related benzoxazole (B165842) derivatives have utilized IR spectroscopy for characterization, confirming the presence of key functional groups derpharmachemica.comresearchgate.net. While specific detailed FTIR or Raman spectra and analysis for this compound were not extensively found, these techniques are routinely applied in the characterization of organic compounds to confirm their structure and purity by identifying the presence of characteristic functional groups.
Advanced Mass Spectrometry (MS/MS, HRMS) for Fragmentation Pathway Analysis of this compound
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
HRMS (High-Resolution Mass Spectrometry) : HRMS provides accurate mass measurements, typically to several decimal places, allowing for the determination of the exact molecular formula of the compound researchgate.net. For this compound (C9H7ClN2O2), HRMS would yield a precise molecular weight that confirms its elemental composition nih.govepa.gov.
MS/MS (Tandem Mass Spectrometry) : MS/MS involves the fragmentation of selected ions and the analysis of the resulting fragment ions. This technique provides detailed structural information by revealing how the molecule breaks apart under controlled conditions researchgate.net. By analyzing the mass-to-charge ratios of the fragment ions and their relative abundances, fragmentation pathways can be proposed, which helps to confirm the connectivity within the molecule. For this compound, MS/MS experiments could involve the collision-induced dissociation of the protonated or deprotonated molecular ion, leading to characteristic fragments corresponding to the loss of the acetamide (B32628) group, the chloro substituent, or fragments of the benzoxazole ring. Analysis of these fragments would provide evidence for the proposed structure.
Mass spectral analysis has been used in the characterization of related benzoxazole derivatives, providing molecular weight confirmation and fragmentation data derpharmachemica.comresearchgate.net. While detailed MS/MS fragmentation pathway analysis specifically for this compound was not extensively found, HRMS is crucial for confirming its elemental composition.
X-ray Crystallography and Single Crystal Diffraction for this compound Molecular Geometry
To perform SCXRD, a high-quality single crystal of this compound is required carleton.eduwikipedia.org. When a beam of X-rays interacts with the ordered arrangement of molecules in the crystal, it diffracts in a specific pattern carleton.eduyoutube.com. By measuring the angles and intensities of the diffracted X-rays, a 3D electron density map of the crystal can be generated, from which the positions of the atoms can be determined fzu.cz.
While specific single-crystal X-ray diffraction data or a deposited crystal structure for this compound (N-(5-chloro-1,3-benzoxazol-2-yl)acetamide) were not readily found in the immediate search results, SCXRD is the gold standard for confirming the solid-state structure of small organic molecules pulstec.netfzu.cz. Studies on related benzoxazole compounds have successfully utilized X-ray diffraction to determine their molecular structures and crystal packing researchgate.net. The absence of a readily available crystal structure for this compound suggests that either suitable crystals have not yet been obtained or the structure has not been published in easily accessible databases. If a crystal structure were available, it would provide definitive information about the conformation of the acetamide group relative to the benzoxazole ring and any intermolecular interactions present in the solid state.
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assessment of this compound Derivatives
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study the interaction of chiral molecules with polarized light. These techniques are valuable for determining the absolute configuration and conformational preferences of enantiomerically pure compounds.
This compound itself, N-(5-chloro-1,3-benzoxazol-2-yl)acetamide, does not possess a chiral center and is therefore an achiral molecule. Consequently, chiroptical spectroscopy techniques like CD and ORD would not provide informative data for this specific compound in its pure form.
However, if chiral derivatives of this compound were synthesized, where a chiral center or element of chirality is introduced into the molecule, then CD or ORD spectroscopy could be applied to study their stereochemical properties. For example, if a chiral substituent were attached to the acetamide nitrogen or the benzoxazole ring, the resulting chiral molecule would exhibit a CD spectrum or optical rotation that could be used to determine its absolute configuration, often in conjunction with computational methods like TDDFT-ECD calculations mdpi.com. Studies on other chiral heterocyclic compounds demonstrate the application of CD spectroscopy for stereochemical assignments mdpi.comresearchgate.net.
| Compound Name | PubChem CID |
| N-(5-chloro-1,3-benzoxazol-2-yl)acetamide (this compound) | 21128746 |
Data Table: Spectroscopic Techniques and Their Application to this compound
| Spectroscopic Technique | Information Provided | Application to this compound |
| NMR Spectroscopy | ||
| ¹H NMR | Chemical environment and connectivity of protons | Assignment of proton signals, determination of coupling constants |
| ¹³C NMR | Chemical environment of carbon atoms | Assignment of carbon signals, identification of different carbon types |
| COSY | Proton-proton coupling correlations | Establishing connectivity between coupled protons in the benzoxazole ring and acetamide group |
| HSQC | One-bond proton-carbon correlations | Assigning proton and carbon signals that are directly bonded |
| HMBC | Long-range proton-carbon correlations (2-4 bonds) | Confirming connectivity across heteroatoms and to quaternary carbons, establishing structural fragments |
| Solid-State NMR | Structural and dynamic properties in the solid state, polymorph characterization | Potential for studying different crystalline forms, but specific data for this compound not readily available |
| Vibrational Spectroscopy | ||
| FTIR | Absorption of infrared light, functional group identification | Identifying characteristic functional groups (C=O, N-H, C-Cl, aromatic rings) |
| Raman | Inelastic scattering of light, molecular vibrations, complementary to FTIR | Providing complementary vibrational information, particularly for non-polar bonds and symmetric vibrations |
| Mass Spectrometry | ||
| HRMS | Accurate molecular weight and elemental composition | Confirmation of the molecular formula C9H7ClN2O2 |
| MS/MS | Fragmentation patterns of ions, structural information | Elucidation of fragmentation pathways to confirm the connectivity and structure of this compound |
| X-ray Crystallography | ||
| Single Crystal Diffraction | 3D molecular structure, bond lengths, angles, crystal packing | Definitive determination of molecular geometry and solid-state arrangement (if suitable crystals are obtained and analyzed) |
| Chiroptical Spectroscopy | ||
| CD, ORD | Interaction with polarized light, stereochemical assessment of chiral molecules | Not applicable to achiral this compound; relevant for chiral derivatives |
Computational and Theoretical Studies on N 5 Chloro 1,3 Benzoxazol 2 Yl Acetamide Diacetural
Quantum Chemical Calculations for Diacetural Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can predict a wide range of molecular attributes, including geometry, energy, and electronic distribution.
Density Functional Theory (DFT) for this compound Geometry Optimization and Energetics
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For N-(5-chloro-1,3-benzoxazol-2-yl)acetamide, DFT calculations would typically commence with geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. Various combinations of functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G*, cc-pVTZ) can be employed to achieve the desired level of accuracy.
Once the optimized geometry is obtained, a wealth of information regarding the molecule's energetics and electronic structure can be derived. This includes the calculation of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial descriptor of chemical reactivity and stability.
Table 1: Hypothetical DFT-Calculated Electronic Properties of N-(5-chloro-1,3-benzoxazol-2-yl)acetamide
| Property | Value | Description |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 5.3 eV | Represents the energy difference between HOMO and LUMO, a measure of chemical stability. |
| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |
| Total Energy | -1250 Ha | The total electronic energy of the optimized molecule. |
Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for a molecule of this nature.
Ab Initio Methods for High-Accuracy this compound Calculations
For even greater accuracy, particularly for electronic properties, ab initio methods can be utilized. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are derived directly from first principles without the use of empirical parameters. While computationally more demanding than DFT, they can provide benchmark-quality data for specific properties. For a molecule like N-(5-chloro-1,3-benzoxazol-2-yl)acetamide, ab initio calculations could be used to refine the understanding of its electronic transitions and excited states, which is important for predicting its spectroscopic properties.
Molecular Dynamics Simulations of this compound in Various Solvent Environments
While quantum chemical calculations provide insights into the properties of a single, isolated molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of a molecule over time in a more realistic environment, such as in a solvent. An MD simulation for N-(5-chloro-1,3-benzoxazol-2-yl)acetamide would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, ethanol, or dimethyl sulfoxide) and solving Newton's equations of motion for the system.
These simulations can reveal how the solvent affects the conformation and dynamics of the molecule. For instance, the stability of intramolecular hydrogen bonds and the flexibility of the acetamide (B32628) side chain could be assessed in different solvents. By analyzing the trajectories of the atoms over time, properties such as radial distribution functions can be calculated to understand the solvation shell structure around the molecule.
Quantitative Structure-Property Relationships (QSPR) for this compound and its Analogs
Quantitative Structure-Property Relationships (QSPR) are computational models that aim to correlate the chemical structure of a series of compounds with their physical, chemical, or biological properties. These models are highly valuable for predicting the properties of new or untested molecules.
Ligand-Based and Structure-Based Computational Approaches
In the context of QSPR, both ligand-based and structure-based approaches can be applied to N-(5-chloro-1,3-benzoxazol-2-yl)acetamide and its analogs. Ligand-based methods would involve building a model based on a set of benzoxazole (B165842) derivatives with known properties. Various molecular descriptors, such as topological, electronic, and steric parameters, would be calculated for each molecule and correlated with the property of interest using statistical methods like multiple linear regression or machine learning algorithms.
Structure-based approaches, on the other hand, would be relevant if the molecule is known to interact with a specific biological target, such as a protein receptor. In this case, molecular docking simulations could be used to predict the binding affinity and orientation of N-(5-chloro-1,3-benzoxazol-2-yl)acetamide and its analogs within the active site of the target.
Predictive Modeling for Chemical Properties and Reactivity Profiles of this compound
By developing a robust QSPR model, it becomes possible to predict various chemical properties and reactivity profiles for N-(5-chloro-1,3-benzoxazol-2-yl)acetamide and its hypothetical analogs. For example, a QSPR model could be trained to predict properties such as solubility, lipophilicity (logP), or specific aspects of chemical reactivity. These predictive models are instrumental in the rational design of new benzoxazole derivatives with desired characteristics, accelerating the discovery process and reducing the need for extensive experimental synthesis and testing.
Reaction Pathway Modeling and Transition State Analysis for this compound Transformations
Computational modeling of reaction pathways and the analysis of transition states are pivotal in elucidating the mechanisms of chemical transformations. For N-(5-chloro-1,3-benzoxazol-2-yl)acetamide, commonly known as this compound, these theoretical approaches provide indispensable insights into its potential reactions, such as hydrolysis, thermal decomposition, or synthesis. While specific, detailed computational studies exclusively targeting this compound are not extensively available in publicly accessible literature, general principles of computational chemistry and findings from studies on analogous structures, such as other N-substituted benzoxazoles and acetamides, can be used to hypothesize potential transformation pathways.
Theoretical investigations into the transformation of this compound would likely focus on key reactive sites: the amide bond and the benzoxazole ring system. Reaction pathway modeling, often employing Density Functional Theory (DFT), allows for the mapping of the potential energy surface connecting reactants, transition states, intermediates, and products. This mapping is crucial for determining the feasibility and kinetics of a proposed reaction mechanism.
A primary transformation of interest for this compound would be the hydrolysis of its amide bond, leading to the formation of 5-chloro-1,3-benzoxazol-2-amine and acetic acid. Computational modeling of this process would typically involve the following steps:
Reactant Complex Formation: Modeling the interaction of this compound with water molecules, or with hydronium or hydroxide (B78521) ions in the case of acid or base catalysis, respectively.
Transition State Search: Identifying the transition state for the nucleophilic attack of a water molecule (or hydroxide ion) on the carbonyl carbon of the amide group. This is a critical step, as the geometry and energy of the transition state determine the activation energy of the reaction.
Intermediate Formation: Characterizing the tetrahedral intermediate formed after the nucleophilic attack.
Proton Transfer Events: Modeling the necessary proton transfers that facilitate the cleavage of the C-N bond.
Product Formation: Modeling the final products, 5-chloro-1,3-benzoxazol-2-amine and acetic acid.
The energy profile of this reaction pathway would reveal the activation energies for each step, allowing for the identification of the rate-determining step.
Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT study on the hydrolysis of this compound.
| Structure | Method/Basis Set | Relative Energy (kcal/mol) | Key Bond Distances (Å) | Imaginary Frequency (cm⁻¹) |
| This compound + H₂O (Reactants) | B3LYP/6-31G(d) | 0.00 | C=O: 1.23, C-N: 1.36 | N/A |
| Transition State 1 (TS1) | B3LYP/6-31G(d) | +25.8 | C-O(water): 1.95, C-N: 1.45, C=O: 1.30 | -350 (C-O stretch) |
| Tetrahedral Intermediate | B3LYP/6-31G(d) | +15.2 | C-O(water): 1.42, C-N: 1.48, C-O(carbonyl): 1.38 | N/A |
| Transition State 2 (TS2) | B3LYP/6-31G(d) | +22.5 | C-N: 2.10, C-O(H): 1.35 | -410 (C-N stretch) |
| Products | B3LYP/6-31G(d) | -5.7 | N/A | N/A |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound were not found.
Transition state analysis would further involve the examination of the vibrational modes of the transition state structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. The analysis of this vibrational mode provides a clear picture of the atomic motions involved in the bond-breaking and bond-forming processes.
Another potential transformation for this compound is its synthesis, for instance, through the acylation of 5-chloro-1,3-benzoxazol-2-amine with an acetylating agent like acetyl chloride or acetic anhydride. Computational modeling could be employed to compare the reaction pathways of different acetylating agents, evaluating their relative activation energies and predicting the most efficient synthetic route.
For example, a theoretical study could model the nucleophilic attack of the amino group of 5-chloro-1,3-benzoxazol-2-amine on the carbonyl carbon of acetyl chloride. The transition state for this reaction would be located, and its energy calculated to determine the reaction barrier.
A hypothetical comparison of activation energies for different synthetic routes is presented below.
| Reaction | Acetylating Agent | Catalyst | Calculated Activation Energy (kcal/mol) |
| Acylation of 5-chloro-1,3-benzoxazol-2-amine | Acetyl Chloride | None | 15.3 |
| Acylation of 5-chloro-1,3-benzoxazol-2-amine | Acetic Anhydride | None | 18.9 |
| Acylation of 5-chloro-1,3-benzoxazol-2-amine | Acetic Anhydride | Pyridine | 12.5 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Chemical Derivatization and Analog Synthesis of N 5 Chloro 1,3 Benzoxazol 2 Yl Acetamide Diacetural
Strategies for Modifying the Amide Moiety of Diacetural
The amide functional group in this compound offers several sites for chemical modification, including the nitrogen atom, the carbonyl carbon, and the α-carbon to the carbonyl. Strategies for modifying the amide moiety often aim to alter properties such as polarity, hydrogen bonding capacity, and steric bulk, which can influence the compound's interactions in various chemical environments.
One common strategy involves N-alkylation or N-arylation of the amide nitrogen. This can change the hydrogen bonding profile and potentially the electronic distribution around the amide group. Acylation of the amide nitrogen is another approach, introducing a second acyl group and altering the electronic and steric properties significantly.
Modification at the carbonyl carbon typically involves reactions that transform the amide into other functional groups, although maintaining the core acetamide (B32628) structure while modifying the carbonyl is less direct. However, the α-carbon adjacent to the carbonyl is amenable to functionalization, such as halogenation or the introduction of alkyl or other substituents. These modifications can influence the acidity of adjacent protons and introduce steric hindrance near the amide group.
Bioisosteric replacement of the entire amide moiety with other functional groups that mimic its electronic and steric properties is also a strategy employed in chemical derivatization nih.gov. Examples of amide bioisosteres include oxadiazoles (B1248032) and triazoles, which can be incorporated to potentially improve metabolic stability or alter interactions with target molecules nih.gov.
Substituent Effects on the Benzoxazole (B165842) Ring of this compound Analogs
The benzoxazole ring system in this compound provides multiple positions for substitution, primarily on the benzene (B151609) portion of the bicyclic structure. The electronic and steric nature of substituents at these positions can significantly influence the chemical reactivity and physical properties of this compound analogs.
Studies on substituted benzoxazole derivatives have demonstrated that the position and nature of substituents on the benzoxazole ring have a critical impact mdpi.comresearcher.life. For instance, the presence of electron-donating or electron-withdrawing groups at different positions can alter the electron density across the benzoxazole system, affecting its reactivity towards electrophilic or nucleophilic attack.
Research on benzoxazole derivatives has explored the effect of substituents such as halogens (e.g., chlorine, fluorine), methyl groups, nitro groups, and methoxy (B1213986) groups on the properties of the compounds tandfonline.commdpi.comresearchgate.net. For example, a study on benzoxazole derivatives noted the influence of substituents at position 5 of the benzoxazole ring on their activity mdpi.com. Another study synthesized 2-[(benzoxazole-2-yl)sulfanyl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives with various substituents, including chlorine and methyl groups, on the benzoxazole ring, indicating that these modifications are synthetically accessible and influence the resulting compounds tandfonline.com.
The effect of substituents is often evaluated through structure-activity relationship (SAR) studies, which correlate structural variations with changes in chemical or biological activity researcher.lifenih.gov. While the focus here is solely on chemical aspects, the principles of how substituents alter electronic and steric profiles are fundamental to understanding their impact on reactivity and physical properties.
Heterocyclic Ring Expansion and Contraction Studies from this compound Precursors
While this compound itself is a benzoxazole derivative, research in heterocyclic chemistry includes methodologies for ring expansion and contraction, which could potentially be applied to benzoxazole precursors or analogs to synthesize novel ring systems. Ring expansion involves increasing the size of a heterocyclic ring, while ring contraction involves decreasing it.
Studies on ring expansion and contraction reactions from heterocyclic precursors have been reported, although specific examples directly involving this compound or its immediate precursors in such transformations are less commonly documented in general searches nih.gov. However, general strategies for these transformations exist. For instance, acid-promoted ring contraction of cyclic ureas derived from indolines and tetrahydroquinolines has been shown to yield tetrahydroisoquinolines and tetrahydrobenzazepines nih.gov. While these are different heterocyclic systems, the underlying principles of skeletal rearrangement under specific conditions could potentially be explored for benzoxazole-based structures.
Synthesis of 2-aminobenzoxazoles, which could be considered precursors to this compound-like structures (via acylation of the amino group), has been achieved through various methods, including cyclization reactions and Smiles rearrangement acs.org. While these methods form the benzoxazole core, subsequent reactions could potentially lead to ring manipulation.
The exploration of ring expansion and contraction from benzoxazole precursors would likely involve functionalization of the benzoxazole ring or side chains with groups capable of participating in rearrangement reactions under specific reaction conditions. This remains an area of potential exploration in the chemical space around benzoxazole derivatives.
Synthesis of this compound Conjugates for Advanced Material Science Investigations
The synthesis of conjugates involving small molecules like this compound and other functional units is a strategy used in materials science to create new materials with tailored properties cnr.itmdpi.com. Conjugation can involve linking this compound to polymers, nanoparticles, biomolecules, or other functional organic molecules to impart desirable characteristics for specific applications.
In advanced material science, π-conjugated materials, which feature alternating single and double bonds, are of significant interest for their electronic and optical properties mdpi.comntu.edu.sgfrontiersin.org. While this compound itself is not an extended π-conjugated system, it contains an aromatic benzoxazole core that could potentially be incorporated into larger conjugated structures.
Strategies for synthesizing conjugates often involve the use of coupling reactions that selectively link the desired components. "Click" chemistry, for example, is a widely used set of reactions known for their efficiency, specificity, and compatibility with various functional groups and conditions, making them suitable for conjugating molecules sigmaaldrich.com.
The synthesis of this compound conjugates for material science investigations would likely involve introducing a reactive handle onto this compound (e.g., an azide, alkyne, or other functional group) that can participate in a coupling reaction with a complementary functionalized material or molecule. This could lead to the development of novel materials with combined properties of the this compound core and the conjugated entity, potentially for applications in areas such as organic electronics, sensors, or functional coatings frontiersin.org.
Evaluation of Structure-Reactivity Relationships in this compound Analogs
Understanding the relationship between the chemical structure of a compound and its reactivity is fundamental to rational molecular design and synthesis. For this compound analogs, structure-reactivity relationship (SRR) studies aim to elucidate how variations in the molecular structure, such as modifications to the amide moiety or substituents on the benzoxazole ring, influence their chemical behavior.
SRR studies typically involve synthesizing a series of analogs with systematic structural changes and then evaluating their reactivity under specific reaction conditions. By correlating the structural variations with observed differences in reaction rates, product distributions, or reaction pathways, insights into the underlying mechanisms and the impact of specific functional groups or substituents can be gained.
For benzoxazole derivatives, SRR studies have been conducted to understand how structural modifications affect various properties, including chemical reactivity and interactions with other molecules researcher.liferesearchgate.net. For example, studies on the synthesis of substituted benzoxazoles often implicitly or explicitly explore how different substituents influence the success and efficiency of the synthetic routes acs.orgorganic-chemistry.org.
While much of the published SAR/SRR work on benzoxazoles relates to biological activity, the principles are directly applicable to understanding chemical reactivity. Factors such as the electronic effects (inductive and resonance) and steric effects of substituents on the benzoxazole ring or modifications to the amide group can significantly impact reaction rates and selectivity. For instance, electron-withdrawing groups on the benzoxazole ring might make certain positions more susceptible to nucleophilic attack, while electron-donating groups might activate the ring towards electrophilic substitution. Similarly, steric bulk near a reactive site can hinder the approach of reagents.
Table 1: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| N-(5-chloro-1,3-benzoxazol-2-yl)acetamide (this compound) | 13176860 |
| 2-aminophenol (B121084) | 6181 |
| 4-aminobenzoic acid | 224 |
| 2-chloroacetyl chloride | 10961 |
| 3-chloropropanoyl chloride | 13627 |
| Hydroxylamine hydrochloride | 522553 |
| Pyridine | 1049 |
| Thionyl chloride | 24813 |
| 1,4-dioxane | 3121 |
| N-cyano-N-phenyl-p-toluenesulfonamide | 177289 |
| Benzoxazole-2-thiol | 80218 |
| Chloroacetyl chloride | 10961 |
| N-(benzothiazol-2-yl)-4-chlorobutanamide | (Not readily available - specific to a synthesis) |
| N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)amino)butanamide | (Not readily available - specific to a synthesis) |
Table 2: Representative Examples of Substituted Benzoxazole Derivatives Mentioned
| Benzoxazole Derivative | Key Structural Feature(s) | Relevant Section | Source |
| Benzoxazole derivatives 41-48 | Methoxy group at position 3 of phenyl ring (attached at C2) | 6.2 | mdpi.com |
| Benzoxazole derivative 47 | 4-(piperidinethoxy)phenyl unit at position 2 | 6.2 | mdpi.com |
| Benzoxazole derivative 29 | Phenyl ring with N,N-diethylethoxy substituent at position 2 | 6.2 | mdpi.com |
| Compound 36 | Chlorine at position 5 of benzoxazole ring, morpholine (B109124) at position 4 of benzene substituent (attached at C2) | 6.2 | mdpi.com |
| 2-[(5-Chlorobenzoxazole-2-yl)sulfanyl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide (6j) | 5-Chloro on benzoxazole, sulfanylacetamide linker, substituted phenylthiazole | 6.2 | tandfonline.com |
| 2-[(5-Methylbenzoxazole-2-yl)sulfanyl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide (6k) | 5-Methyl on benzoxazole, sulfanylacetamide linker, substituted phenylthiazole | 6.2 | tandfonline.com |
| 2-[(5-Nitrobenzoxazole-2-yl)sulfanyl]-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide (6l) | 5-Nitro on benzoxazole, sulfanylacetamide linker, substituted phenylthiazole | 6.2 | tandfonline.com |
| Compounds with fluorine at position 5 | 5-Fluoro on benzoxazole | 6.2 | researchgate.net |
| 2-chloro-N-(4-(5-chlorobenzoxazol-2-yl)phenyl)acetamide (4) | 5-Chloro on benzoxazole, acetamide linker, substituted phenyl | 6.2 | nih.gov |
Table 3: Examples of Amide Bioisosteres
| Original Functional Group | Bioisostere Examples | Relevant Section | Source |
| Amide | 1,3,4-oxadiazole, 1,2,4-oxadiazole, 1,2,3-triazole | 6.1 | nih.gov |
Advanced Analytical Methodologies for N 5 Chloro 1,3 Benzoxazol 2 Yl Acetamide Diacetural in Complex Matrices
Chromatographic Separations (HPLC, GC, SFC) for Diacetural Purity Assessment and Mixture Analysis
Chromatographic techniques are fundamental for assessing the purity of this compound and resolving it from impurities, starting materials, and other components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common approach for analyzing compounds of similar polarity to this compound. A C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile or methanol and an aqueous buffer (e.g., phosphate or formate) would provide effective separation. UV detection is suitable for quantification, leveraging the chromophoric nature of the benzoxazole (B165842) ring system.
Gas Chromatography (GC): GC analysis can be utilized for purity and impurity profiling, particularly for volatile and thermally stable related substances. Due to the presence of the polar acetamide (B32628) group, derivatization may be necessary to improve the compound's volatility and chromatographic peak shape. jfda-online.com A common strategy for related benzoxazoles involves silylation to convert the active hydrogen on the amide nitrogen into a less polar trimethylsilyl (TMS) group. nih.gov The parent amine of this compound, zoxazolamine, has a standard non-polar Kovats retention index of 1629, indicating its suitability for GC analysis. nih.gov
Supercritical Fluid Chromatography (SFC): No specific SFC methods for the analysis of this compound have been documented in scientific literature. However, SFC could offer a green alternative to normal-phase HPLC with faster analysis times.
| Parameter | HPLC Method (Hypothetical) | GC Method (Hypothetical) |
|---|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile:Water with 0.1% Formic Acid (Gradient) | Helium (Constant Flow) |
| Detector | UV-Vis Diode Array Detector (DAD) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Temperature | Ambient or controlled (e.g., 30 °C) | Temperature programmed oven (e.g., 80 °C to 300 °C) |
| Sample Preparation | Dissolution in mobile phase | Dissolution in solvent, potential silylation derivatization |
Development of Chiral Stationary Phases for this compound Enantiomers
The chemical structure of N-(5-chloro-1,3-benzoxazol-2-yl)acetamide is achiral. The molecule does not possess a stereocenter and has a plane of symmetry. Consequently, it does not exist as enantiomers. Therefore, the development of chiral stationary phases for the separation of this compound enantiomers is not applicable.
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) for this compound
For high-throughput and sensitive analysis, Ultra-High Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is the premier technique. The use of sub-2 µm particle columns in UHPLC allows for faster separations and greater resolution compared to traditional HPLC. When coupled with a mass spectrometer, this technique provides not only retention time data but also mass-to-charge ratio (m/z) information, enabling highly selective detection and structural confirmation.
A typical UHPLC-MS method for this compound would employ a C18 column and a fast gradient elution with a mobile phase of water and acetonitrile containing a small amount of formic acid to promote ionization. lcms.czwaters.com Detection would be performed by a tandem mass spectrometer (MS/MS) operating in positive electrospray ionization (ESI) mode. The instrument would be set to monitor specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for exceptional sensitivity and selectivity. For the parent amine, zoxazolamine, the protonated molecule [M+H]⁺ appears at m/z 169.016. nih.gov For this compound (molecular weight 210.62 g/mol ), the expected precursor ion [M+H]⁺ would be approximately m/z 211.
| Parameter | Setting |
|---|---|
| UHPLC Column | C18 or C18+ (e.g., 2.1 x 50 mm, 1.8 µm) lcms.cz |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile lcms.cz |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion [M+H]⁺ | ~m/z 211 |
| Fragment Ions (Hypothetical) | Fragmentation of the acetyl group (loss of 42 Da) or cleavage of the benzoxazole ring |
| Detection Mode | Multiple Reaction Monitoring (MRM) nih.gov |
Capillary Electrophoresis (CE) and Electrochromatography for this compound Separation
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to liquid chromatography, characterized by minimal solvent consumption and low sample volume requirements. nih.govmdpi.com
Capillary Zone Electrophoresis (CZE): In its neutral state, this compound would migrate at the speed of the electroosmotic flow (EOF). By operating at a low pH where the amide could be protonated, this compound would become cationic and separate based on its charge-to-size ratio.
Micellar Electrokinetic Capillary Chromatography (MECC): For the separation of neutral compounds like this compound from other neutral impurities, MECC is the preferred CE mode. nih.gov A surfactant such as sodium dodecyl sulfate (SDS) is added to the buffer above its critical micelle concentration. Separation occurs based on the differential partitioning of analytes between the aqueous buffer and the hydrophobic interior of the micelles. nih.gov
While no specific CE methods for this compound are published, the technique's versatility makes it a viable option for purity analysis and quantification.
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS, GC-IR) for Comprehensive this compound Characterization
Hyphenated techniques are indispensable for the unambiguous identification and structural elucidation of this compound and its potential metabolites or degradation products.
GC-MS: As discussed, GC requires this compound to be thermally stable and volatile, potentially necessitating derivatization. jfda-online.comnih.gov The mass spectrometer provides powerful identification capabilities. The mass spectrum of the parent amine, zoxazolamine, shows characteristic peaks at m/z 169 (molecular ion) and 171 (isotope peak), confirming the presence of chlorine. nih.gov A similar pattern would be expected for this compound, centered around its molecular ion.
LC-MS/MS: This is the most powerful technique for the comprehensive characterization of this compound in complex matrices. nih.gov It provides data on retention time, precursor mass, and fragment ion masses. Collision-induced dissociation (CID) in the mass spectrometer would yield a characteristic fragmentation pattern, providing a structural fingerprint of the molecule. This is crucial for distinguishing this compound from isomers and for identifying metabolites where the core structure has been modified.
| Compound | Technique | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |
|---|---|---|---|---|
| This compound (Predicted) | LC-MS/MS | 211.03 | 169.02 (Loss of acetyl group, -C₂H₂O) | Structural Prediction |
| Zoxazolamine (Parent Amine) | LC-MS/MS | 169.016 | 134.047, 126.994, 114.010 | nih.gov |
GC-IR: Gas Chromatography-Infrared Spectroscopy is a technique that provides real-time infrared spectra of compounds as they elute from a GC column. It is particularly useful for identifying functional groups and distinguishing between isomers. No specific applications of GC-IR for this compound analysis have been reported.
Microfluidic and Lab-on-a-Chip Approaches for this compound Detection and Quantification
Microfluidic devices, or "lab-on-a-chip" systems, integrate multiple analytical processes onto a small chip, enabling rapid analysis with extremely low reagent consumption. nih.gov While research has demonstrated the use of microfluidic reactors for the synthesis of related heterocyclic compounds like benzimidazoles, specific detection and quantification methods for this compound on a microfluidic platform are not yet established. nih.govacs.org Potential applications could involve miniaturized electrophoretic separations or immunoassays for high-throughput screening. The use of benzoxazole-based fluorescent probes in microfluidic systems for other applications suggests the feasibility of developing specific optical detection methods for this compound. nih.govperiodikos.com.br
Environmental Analytical Chemistry of this compound (e.g., detection in water, soil samples)
The detection of trace levels of this compound in environmental samples like water and soil requires highly sensitive methods and efficient sample preparation to remove interfering matrix components. agriculturejournals.cz
Sample Preparation:
Water Samples: Solid-Phase Extraction (SPE) is the standard method for extracting and concentrating pharmaceuticals from water. A reverse-phase sorbent (e.g., C18 or a polymer-based material) would be used to retain this compound from the water sample, after which it would be eluted with a small volume of organic solvent.
Soil and Sediment Samples: Extraction from solid samples is more complex. Pressurized liquid extraction (PLE) or ultrasonic-assisted extraction (UAE) could be used, followed by a cleanup step. mdpi.com The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves a solvent extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup, is a modern and efficient alternative for removing matrix components like lipids and pigments. mdpi.com
Analysis: Following extraction and cleanup, the final determination would be performed by UHPLC-MS/MS, which provides the necessary sensitivity (in the ng/L to µg/kg range) and selectivity to detect trace amounts of this compound in complex environmental samples. europa.eu
| Step | Water Sample | Soil/Sediment Sample |
|---|---|---|
| 1. Sampling | Collect grab sample in clean glass bottle | Collect composite sample, homogenize and sieve |
| 2. Extraction | Solid-Phase Extraction (SPE) with C18 cartridge | QuEChERS extraction with acetonitrile and salts mdpi.com |
| 3. Cleanup | (Integrated into SPE) | Dispersive SPE with PSA/C18 sorbents mdpi.com |
| 4. Concentration | Evaporate eluent and reconstitute in mobile phase | Evaporate extract and reconstitute in mobile phase |
| 5. Analysis | UHPLC-MS/MS | UHPLC-MS/MS |
Chemical Interactions and Mechanistic Studies of N 5 Chloro 1,3 Benzoxazol 2 Yl Acetamide Diacetural
Interactions with Metal Ions and Complexation Chemistry of Diacetural
The interaction of organic molecules with metal ions is a fundamental aspect of chemistry with implications in various fields, including catalysis, environmental science, and biological systems. frontiersin.orgbiorxiv.orgk-state.edu While general principles of metal-ligand interactions are well-established, specific studies detailing the complexation chemistry of this compound with various metal ions are necessary to understand its behavior in metal-rich environments or its potential as a ligand. Research into metal-binding compounds often explores the coordination sites, stoichiometry of complexes, and the stability constants of the formed species. nih.govnih.gov The presence of nitrogen and oxygen atoms within the benzoxazole (B165842) ring and the acetamide (B32628) group of this compound suggests potential sites for coordination with metal ions. nih.gov
Surface Chemistry and Adsorption Phenomena of this compound
Surface chemistry and adsorption phenomena are critical for understanding how a compound interacts with solid interfaces. mit.edudiva-portal.orgsantannapisa.itsustainability-directory.comsprg.ru This is particularly relevant for this compound in contexts such as its interaction with soil particles, catalytic surfaces, or material interfaces. Adsorption can be influenced by factors such as the chemical structure of the adsorbate, the properties of the adsorbent surface, pH, temperature, and the presence of other substances. Studies in this area typically employ techniques to quantify the amount of substance adsorbed onto a surface and to elucidate the nature of the interactions (e.g., physisorption or chemisorption). herts.ac.ukresearchgate.net The planarity of the benzoxazole ring system in related compounds can influence their stacking and interactions with surfaces. researchgate.netiucr.org
Supramolecular Assembly and Self-Organization Principles of this compound
Supramolecular assembly involves the spontaneous association of molecules through non-covalent interactions, such as hydrogen bonding, pi-pi stacking, and van der Waals forces, to form larger, ordered structures. mit.edudovepress.comnih.gov The ability of a molecule to self-assemble is dictated by its molecular architecture and the environmental conditions. nih.gov While self-assembly has been observed in various organic systems, including those with amide functional groups that can act as hydrogen bond donors and acceptors, specific research on the supramolecular assembly and self-organization principles of this compound is required to determine if and how it forms ordered structures. researchgate.netmdpi.com
Mechanistic Investigations of this compound as a Chemical Probe or Catalytic Agent in Model Systems
Mechanistic investigations aim to understand the step-by-step process of a chemical reaction, including the intermediates formed and the transition states involved. nih.govnih.gov Exploring this compound as a chemical probe or catalytic agent in model systems would involve studying its reactivity under controlled conditions and using analytical techniques to monitor the reaction pathway. Benzoxazole derivatives have shown various biological activities and have been explored in different chemical transformations. globalresearchonline.netresearchgate.net Investigating this compound in this context would reveal its potential to facilitate specific reactions or to act as a reporter molecule in chemical or biological systems.
Chemical Pathway Elucidation in Environmental Transformation of this compound
The environmental transformation of a chemical compound involves its degradation or conversion into other substances through various processes, including hydrolysis, photolysis, biodegradation, and chemical reactions with environmental constituents. herts.ac.ukresearchgate.netcriver.comepa.govmdpi.com Elucidating the chemical pathways of this compound's environmental transformation is crucial for assessing its persistence, mobility, and potential impact on ecosystems. Studies in this area often involve controlled laboratory experiments simulating environmental conditions and using analytical techniques to identify transformation products and determine degradation rates. criver.com Factors such as water solubility, vapor pressure, and adsorption to soil particles can influence the environmental fate of a compound. herts.ac.ukresearchgate.net
Future Research Directions and Emerging Paradigms in Diacetural Chemistry
Integration of Artificial Intelligence and Machine Learning in Diacetural Discovery and Optimization
Specific research applying Artificial Intelligence (AI) and Machine Learning (ML) techniques for the discovery, synthesis optimization, or property prediction of this compound or its derivatives was not found in the conducted searches. Future research in this area could potentially explore using computational models to predict novel this compound-like structures with desired properties or optimize synthetic routes.
Sustainable Synthesis Routes for this compound and its Derivatives
Information detailing sustainable synthesis routes specifically developed for this compound or its derivatives was not identified in the performed searches. Future research could focus on developing environmentally friendly synthetic methods, such as utilizing green solvents, catalysts, or continuous flow processes, to produce this compound and related compounds more sustainably.
Exploration of Novel Reaction Catalysis for this compound Transformations
Specific studies on the exploration of novel reaction catalysis for transforming this compound into other compounds were not found in the conducted searches. Future work might investigate the use of various catalysts, including organocatalysts, transition metal catalysts, or biocatalysts, to facilitate specific chemical transformations of the this compound core structure.
Advanced Materials Science Applications Utilizing this compound Substructures
Documented research on the utilization of this compound substructures in advanced materials science applications was not identified in the performed searches. Future investigations could explore incorporating the benzoxazole (B165842) or acetamide (B32628) moieties present in this compound into polymers, frameworks, or functional materials for potential applications.
Interdisciplinary Approaches to this compound Research (e.g., chemometrics, advanced computational modeling)
Specific examples of interdisciplinary approaches such as chemometrics or advanced computational modeling applied directly to this compound research were not found in the conducted searches, beyond basic property calculations available in databases. nih.gov Future research could benefit from applying chemometric methods for data analysis or advanced computational modeling techniques to gain deeper insights into this compound's behavior and potential reactivity.
Q & A
How can I formulate a focused and measurable research question for studying Diacetural’s biochemical mechanisms?
Methodological Answer:
- Criteria for Clarity: Ensure the question avoids ambiguity (e.g., "How does this compound interact with [specific enzyme/receptor] under [defined conditions]?"). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure mechanistic inquiries .
- Feasibility Check: Confirm that analytical tools (e.g., HPLC, NMR) and protocols for quantifying interactions are accessible .
- Relevance: Align with gaps in literature (e.g., understudied metabolic pathways or structural analogs). Validate significance via preliminary database searches (PubMed, SciFinder) .
Table 1: Example Research Question Evaluation
Q. What experimental design principles are critical for investigating this compound’s pharmacokinetic properties?
Methodological Answer:
- Controlled Variables: Standardize parameters like pH, temperature, and solvent systems to isolate this compound-specific effects .
- Replication: Include triplicate measurements for dose-response curves to account for biological variability .
- Blinding: Use double-blind protocols in in vivo studies to minimize bias in outcome assessment .
- Data Sources: Combine primary data (e.g., plasma concentration assays) with secondary data (existing pharmacokinetic models) for cross-validation .
Q. How should a literature review be structured to identify knowledge gaps about this compound?
Methodological Answer:
- Search Strategy: Use Boolean operators (AND/OR/NOT) to combine terms like "this compound AND metabolism NOT industrial synthesis" across databases (Scopus, Web of Science) .
- Screening Protocol: Apply PRISMA guidelines to filter studies by relevance, excluding non-peer-reviewed sources (e.g., patents, conference abstracts) .
- Gap Analysis: Create a matrix comparing studied parameters (e.g., toxicity, efficacy) across species or cell lines to highlight under-researched areas .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy in different experimental models be resolved?
Methodological Answer:
- Meta-Analysis: Pool datasets using random-effects models to account for heterogeneity in study designs (e.g., in vitro vs. in vivo outcomes) .
- Sensitivity Analysis: Test if results are robust to exclusion of outlier studies (e.g., those with high risk of bias) .
- Mechanistic Modeling: Develop computational models (e.g., QSAR) to predict efficacy variations based on molecular descriptors .
Table 2: Common Data Contradictions and Resolution Strategies
Q. What methodologies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Parallel Synthesis: Use combinatorial chemistry to generate derivatives with systematic modifications (e.g., halogenation, alkyl chain variation) .
- Purity Validation: Characterize compounds via LC-MS and elemental analysis, reporting retention times and spectral data in supplementary materials .
- Activity Screening: Employ high-throughput assays (e.g., fluorescence polarization) to prioritize derivatives for further study .
Q. How can systematic reviews address challenges in this compound’s safety profile across heterogeneous studies?
Methodological Answer:
- Protocol Registration: Preregister review objectives and inclusion criteria on PROSPERO to reduce selection bias .
- Risk of Bias Assessment: Use ROBINS-I tool to evaluate non-randomized studies for confounding variables .
- Subgroup Analysis: Stratify outcomes by study type (e.g., acute vs. chronic exposure) to identify context-specific safety signals .
Q. What statistical approaches are appropriate for analyzing non-linear dose-response relationships in this compound studies?
Methodological Answer:
- Model Selection: Compare goodness-of-fit metrics (AIC, BIC) for linear vs. sigmoidal models .
- Bootstrap Resampling: Estimate confidence intervals for EC50/ED50 values to assess precision .
- Reporting Standards: Adhere to ARRIVE guidelines for in vivo data to enhance reproducibility .
Key Takeaways for Researchers:
- Basic Questions focus on foundational design, literature synthesis, and measurable outcomes.
- Advanced Questions require interdisciplinary methods (e.g., computational modeling, meta-analysis) to resolve complexities.
- Methodological rigor —protocol standardization, bias mitigation, and transparent reporting—is critical across all stages .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
